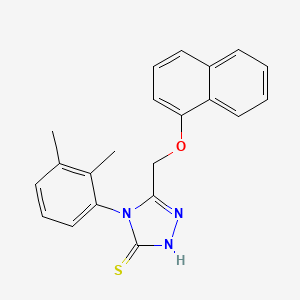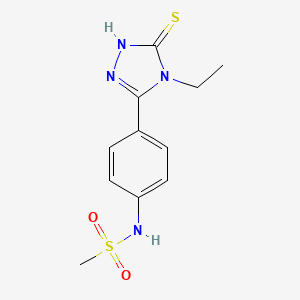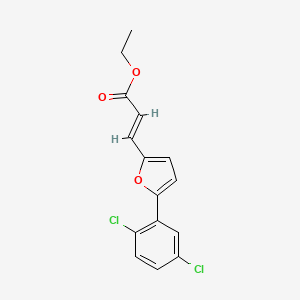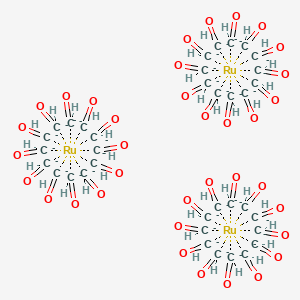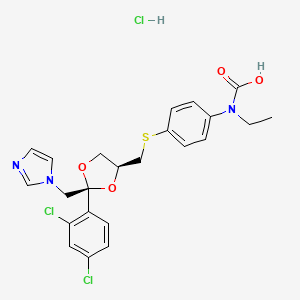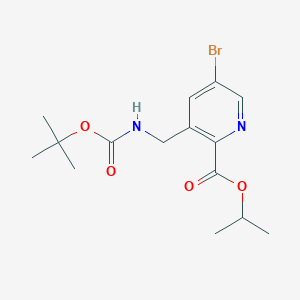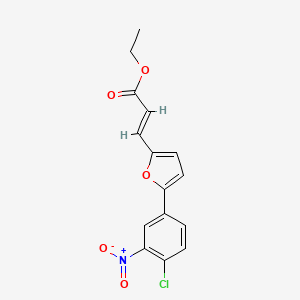
3-(1-Aminopropan-2-yl)-1-methylindolin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(1-氨基丙-2-基)-1-甲基吲哚啉-2-酮是一种合成的有机化合物,属于吲哚啉酮衍生物类。吲哚啉酮以其多样的生物活性而闻名,并因其潜在的治疗应用而被广泛研究。
准备方法
合成路线和反应条件
3-(1-氨基丙-2-基)-1-甲基吲哚啉-2-酮的合成通常涉及吲哚啉-2-酮与1-氨基丙-2-基衍生物在特定条件下的反应。一种常见的方法涉及使用微波辅助合成,这可以快速获得所需化合物,并具有高收率。反应条件通常包括在升高的温度(约130°C)下使用诸如二甲基亚砜(DMSO)之类的溶剂和诸如三乙胺之类的碱以促进反应 .
工业生产方法
3-(1-氨基丙-2-基)-1-甲基吲哚啉-2-酮的工业生产可能涉及使用与实验室环境中类似的反应条件进行大规模合成。使用连续流动反应器和优化反应参数可以提高生产过程的效率和可扩展性。此外,还采用重结晶和色谱等纯化技术来获得高纯度的化合物。
化学反应分析
反应类型
3-(1-氨基丙-2-基)-1-甲基吲哚啉-2-酮经历各种化学反应,包括:
氧化: 该化合物可以被氧化以形成相应的氧代衍生物。
还原: 还原反应可以将该化合物转化为其还原形式。
取代: 化合物中的氨基可以参与亲核取代反应。
常见的试剂和条件
氧化: 常见的氧化剂包括高锰酸钾 (KMnO4) 和过氧化氢 (H2O2)。
还原: 使用硼氢化钠 (NaBH4) 和氢化铝锂 (LiAlH4) 等还原剂。
取代: 在取代反应中使用卤代烷烃和酰氯等试剂。
形成的主要产物
从这些反应中形成的主要产物取决于所使用的特定试剂和条件。例如,氧化可能产生氧代衍生物,而还原可以产生胺衍生物。取代反应可能导致各种取代的吲哚啉酮化合物。
科学研究应用
3-(1-氨基丙-2-基)-1-甲基吲哚啉-2-酮具有广泛的科学研究应用,包括:
化学: 它被用作合成更复杂分子的构建块,并用作有机合成的试剂。
生物学: 该化合物因其潜在的生物活性而被研究,包括抗菌、抗炎和抗癌特性。
医学: 研究正在进行中,以探索其作为各种疾病(包括癌症和神经系统疾病)的治疗剂的潜力。
作用机制
3-(1-氨基丙-2-基)-1-甲基吲哚啉-2-酮的作用机制涉及它与特定分子靶标和途径的相互作用。该化合物可能通过与酶或受体结合而发挥作用,从而调节它们的活性。例如,它可能抑制参与细胞信号传导途径的某些激酶,从而导致抑制细胞增殖并诱导癌细胞凋亡 。确切的分子靶标和途径可能因具体的生物学环境而异。
相似化合物的比较
类似化合物
吲哚啉-2-酮: 3-(1-氨基丙-2-基)-1-甲基吲哚啉-2-酮的母体化合物,以其多样的生物活性而闻名。
1-氨基丙-2-基衍生物: 具有类似氨基烷基基团的化合物,表现出各种生物学特性。
其他吲哚啉酮衍生物: 在吲哚啉酮核心上具有修饰的化合物,例如氮或碳原子上不同的取代基。
独特性
3-(1-氨基丙-2-基)-1-甲基吲哚啉-2-酮因其特定的取代模式而具有独特性,这种模式赋予了其独特的化学和生物学特性。它将吲哚啉酮核心与 1-氨基丙-2-基的组合使其成为探索新的治疗应用和了解药物化学中结构-活性关系的宝贵化合物 .
属性
分子式 |
C12H16N2O |
|---|---|
分子量 |
204.27 g/mol |
IUPAC 名称 |
3-(1-aminopropan-2-yl)-1-methyl-3H-indol-2-one |
InChI |
InChI=1S/C12H16N2O/c1-8(7-13)11-9-5-3-4-6-10(9)14(2)12(11)15/h3-6,8,11H,7,13H2,1-2H3 |
InChI 键 |
IPQHZOJSZRPBRA-UHFFFAOYSA-N |
规范 SMILES |
CC(CN)C1C2=CC=CC=C2N(C1=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


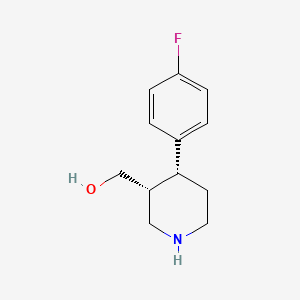

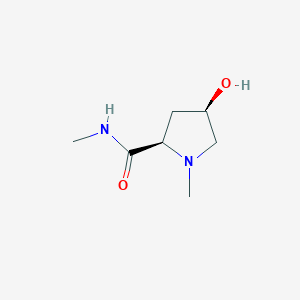

![1,5,6,7-Tetrahydro-2H-pyrrolo[2,3-d]pyrimidine-2,4(3H)-dione 2,2,2-trifluoroacetate](/img/structure/B11765912.png)
